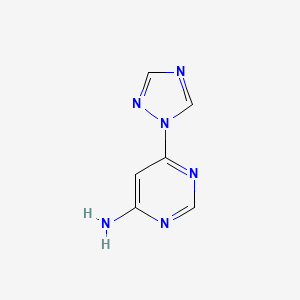

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(1,2,4-triazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRRNNMZKXYZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine are human microglia and neuronal cells . The compound has been shown to have promising neuroprotective and anti-inflammatory properties .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it can potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Pharmacokinetics

It’s worth noting that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics .

Result of Action

The compound exhibits significant anti-neuroinflammatory properties and promising neuroprotective activity . It has been shown to have cytotoxic activities against certain tumor cell lines .

Biological Activity

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (CAS: 1221974-59-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 162.15 g/mol. Its structural representation can be expressed in SMILES notation as NC1=NC=NC(N2C=NC=N2)=C1 . The triazole and pyrimidine rings contribute to its biological activity by participating in various interactions with biological targets.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit various cancer cell lines, demonstrating potent cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Inhibition of cell proliferation via apoptosis |

| A375 | 3.5 | Induction of cell cycle arrest at G2/M phase |

| HCT116 | 4.0 | Targeting specific kinases involved in tumor growth |

These findings suggest that the compound may act as a selective inhibitor of key signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results indicate moderate to high efficacy against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways that regulate growth and survival.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Case Studies

A notable case study involved the evaluation of the compound's effects on non-small cell lung cancer (NSCLC) models. In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in tumor cell viability and an increase in apoptotic markers compared to untreated controls .

Scientific Research Applications

Antimicrobial Properties

The triazole moiety in 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is linked to notable antimicrobial activities. Compounds containing this structure have shown efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Antifungal | |

| Aspergillus fumigatus | Antifungal | |

| Staphylococcus aureus | Antibacterial |

Studies indicate that derivatives of this compound may inhibit key enzymes involved in microbial metabolism, thus presenting a potential for drug development against resistant strains.

Anticancer Activity

Research has identified the potential of this compound derivatives as anticancer agents. For example, compounds synthesized with this core structure have demonstrated selective cytotoxicity against various cancer cell lines:

These findings suggest that the compound may disrupt cellular signaling pathways involved in cancer progression.

Fungicides

The triazole component of this compound has been explored for its fungicidal properties. Research indicates that it can effectively control fungal diseases in crops:

These applications highlight the compound's potential as a sustainable alternative to traditional fungicides.

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials with specific properties. Its derivatives have been utilized in creating polymers and nanomaterials with enhanced stability and reactivity:

| Material Type | Properties | Application |

|---|---|---|

| Conductive Polymers | High electrical conductivity | Electronics |

| Biodegradable Plastics | Environmental safety | Packaging |

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against ESKAPE pathogens. The research focused on structure–activity relationships (SAR) to optimize efficacy and reduce toxicity.

Case Study 2: Anticancer Research

In a series of experiments involving MCF-7 and L929 cell lines, the compound demonstrated selective toxicity at low concentrations while sparing normal cells. This selectivity was attributed to the compound's ability to target specific signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Table 1: Comparison of Pyrimidine Derivatives

Key Observations :

- Positional Isomerism : The placement of substituents significantly impacts properties. For example, nitro-triazole at position 2 () vs. triazole at position 6 (target compound) alters electronic distribution and steric bulk.

- Substituent Effects : Aromatic amines (e.g., benzyl in 1j) increase melting points compared to aliphatic amines (e.g., isobutyl in 1k) . Chloro groups () enhance reactivity for further derivatization.

Pyridine-Based Analogues

Table 2: Pyridine Derivatives with Triazole/Pyrazole Substituents

Key Observations :

- Hybrid Structures : Compounds like combine pyrimidine and imidazo-pyridine moieties, likely optimizing pharmacokinetic properties .

Q & A

Basic: What are the standard synthetic routes for 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React a chlorinated pyrimidine intermediate (e.g., 6-chloropyrimidin-4-amine) with 1H-1,2,4-triazole under alkaline conditions (e.g., THF or DMF as solvent, room temperature or reflux).

- Step 2: Purify the product via column chromatography or recrystallization from ethanol/water mixtures.

- Key Variables: Reaction time (8–24 hours), stoichiometric ratios (1:1.2 for pyrimidine:triazole), and temperature control (60–80°C for reflux) are critical for yield optimization .

Example Protocol from Analogues:

- In related compounds (e.g., 6-heterocyclic-pyrimidin-4-amines), triazole derivatives were synthesized by substituting chlorine atoms on pyrimidine with heterocyclic amines in THF, yielding 65–85% purity after crystallization .

Basic: How is this compound characterized post-synthesis?

Methodological Answer:

Characterization involves:

- 1H/13C NMR: Confirm substitution patterns and amine proton integration. For example, the triazole proton typically appears at δ 8.5–9.0 ppm, while pyrimidine protons resonate at δ 6.5–7.5 ppm .

- HPLC: Assess purity (>95% is standard for bioactive studies; retention times vary by column, e.g., C18 with acetonitrile/water mobile phase) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) should align with the theoretical molecular weight (C₆H₆N₆: 178.16 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.